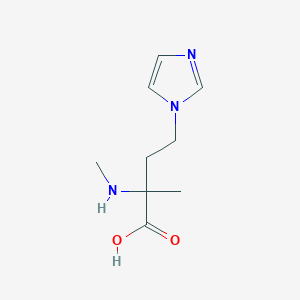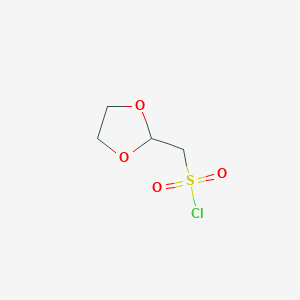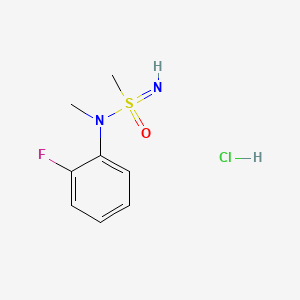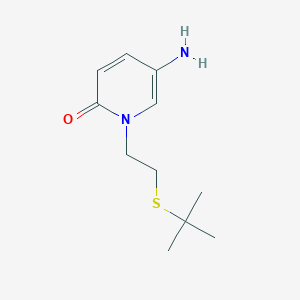
6-Chloro-5-ethynylpyrazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-5-ethynylpyrazin-2-amine is an organic compound with the molecular formula C6H4ClN3. It is a derivative of pyrazine, characterized by the presence of a chlorine atom at the 6th position and an ethynyl group at the 5th position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-ethynylpyrazin-2-amine typically involves the following steps:
Starting Material: The synthesis begins with pyrazine derivatives.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include the choice of solvents, temperature control, and the use of efficient catalysts to minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-5-ethynylpyrazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ethynyl group can undergo oxidation to form carbonyl compounds or reduction to form alkenes or alkanes.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Coupling Reactions: Palladium catalysts, copper co-catalysts, and bases like triethylamine.
Major Products Formed
Substitution: Formation of substituted pyrazines.
Oxidation: Formation of pyrazine carboxylic acids or ketones.
Reduction: Formation of pyrazine alkenes or alkanes.
Coupling: Formation of biaryl or diaryl compounds.
Wissenschaftliche Forschungsanwendungen
6-Chloro-5-ethynylpyrazin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is explored for its potential in creating novel materials with unique electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein interactions.
Industrial Chemistry: It is used in the development of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-Chloro-5-ethynylpyrazin-2-amine involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chlorine atom may also participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloro-2-pyridinamine: Similar in structure but lacks the ethynyl group.
5-Ethynyl-2-pyridinamine: Similar but lacks the chlorine atom.
6-Chloro-5-ethynylpyrimidine: Similar core structure but with a pyrimidine ring instead of pyrazine.
Uniqueness
6-Chloro-5-ethynylpyrazin-2-amine is unique due to the combination of the chlorine and ethynyl groups on the pyrazine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for specific applications in medicinal chemistry and materials science .
Eigenschaften
Molekularformel |
C6H4ClN3 |
|---|---|
Molekulargewicht |
153.57 g/mol |
IUPAC-Name |
6-chloro-5-ethynylpyrazin-2-amine |
InChI |
InChI=1S/C6H4ClN3/c1-2-4-6(7)10-5(8)3-9-4/h1,3H,(H2,8,10) |
InChI-Schlüssel |
AKGGSNXKRRXAFB-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=NC=C(N=C1Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-amine](/img/structure/B13474838.png)
![2-Methyl-3-(3-methylphenyl)-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylicacid](/img/structure/B13474857.png)








